
Elzasonan
概要
準備方法
エルザソナの合成には、チオモルホリノン環系の形成が含まれます。主要な合成経路には、3,4-ジクロロアニリンと4-メチルピペラジンの反応、続いてベンジリデン中間体の形成が含まれます。 この中間体は、その後環化してチオモルホリノン環を形成します
化学反応の分析
エルザソナは、次のようないくつかの種類の化学反応を受けます。
酸化: この化合物は酸化されて、5-ヒドロキシエルザソナなどのさまざまな代謝物を形成することができます.
還元: エルザソナでは、還元反応はあまり一般的ではありません。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物には、ヒドロキシル化および脱メチル化誘導体が含まれます .
科学研究アプリケーション
エルザソナは、主に精神障害、特にうつ病や不安の治療における可能性について研究されてきました . 5-HT1B および 5-HT1D オートレセプターを遮断することにより、エルザソナは縫線核に由来するセロトニン作動性神経支配を強化し、それにより海馬や前頭前皮質などの辺縁領域へのシグナル伝達を改善します
科学的研究の応用
Antidepressant Research
Elzasonan's role as a serotonin receptor antagonist positions it as a valuable compound in studying depression and related mood disorders. Research has shown that enhancing serotonergic innervation can improve mood and cognitive functions, making it a candidate for further exploration in antidepressant therapies .
Pharmacokinetics and Metabolism Studies
Studies on this compound's metabolism reveal that it undergoes oxidative N-demethylation primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic use . The following table summarizes key metabolic pathways identified in research:
Metabolite | Formation Pathway | Enzyme Involved |
---|---|---|
M3 | Oxidative N-demethylation | CYP3A4 |
M4 | Oxidation | CYP2C8 |
M5 | N-oxide formation | CYP3A4 |
M6 | Cyclized indole formation | CYP3A4 |
Neuropharmacological Studies
This compound's effects on hippocampal function are of particular interest in neuropharmacology. Given the hippocampus's role in memory and emotional regulation, studies investigating this compound's impact on spatial memory tasks (e.g., Morris water maze) could provide insights into its potential cognitive benefits .
Drug Development Insights
The discontinuation of this compound's clinical trials offers lessons for future drug development in the antidepressant field. Analyzing the reasons for its failure can guide researchers in designing more effective serotonin-targeting drugs with improved efficacy profiles.
Case Study 1: In Vitro Metabolism Analysis
A detailed study investigated the metabolic fate of this compound using human liver microsomes. The findings indicated that CYP3A4 plays a significant role in forming various metabolites, which could influence both therapeutic efficacy and safety profiles when used in clinical settings .
Case Study 2: Neuropharmacological Effects
Research has highlighted the role of serotonin in modulating hippocampal function, which is critical for understanding mood disorders. This compound's ability to enhance serotonergic signaling may offer therapeutic avenues for treating cognitive deficits associated with depression .
作用機序
エルザソナは、5-HT1B および 5-HT1D 受容体を選択的に拮抗することでその効果を発揮します。 これらのオートレセプターを優先的に遮断することで、エルザソナはセロトニン作動性シグナル伝達を強化し、これは気分の改善やうつ症状の軽減に役立つと考えられています . 関連する分子標的には、5-HT1B および 5-HT1D 受容体が含まれ、これらはセロトニン受容体ファミリーの一部です .
類似化合物の比較
エルザソナは、GR-127,935 や SB-649,915 などの他の 5-HT1B および 5-HT1D 受容体拮抗薬に似ています . エルザソナは、その特定の化学構造と、5-HT1B および 5-HT1D 受容体の両方を選択的に拮抗するという点でユニークです。 この二重拮抗作用は、単一の受容体サブタイプのみを標的とする化合物と比較して、セロトニン作動性シグナル伝達をより包括的に強化すると考えられています .
参考文献
類似化合物との比較
Elzasonan is similar to other 5-HT1B and 5-HT1D receptor antagonists, such as GR-127,935 and SB-649,915 . this compound is unique in its specific chemical structure and its selective antagonism of both 5-HT1B and 5-HT1D receptors. This dual antagonism is thought to provide a more comprehensive enhancement of serotonergic signaling compared to compounds that target only one receptor subtype .
References
生物活性
Elzasonan, a selective antagonist of the 5-hydroxytryptamine (serotonin) 1B and 1D receptors, was initially developed by Pfizer for the treatment of major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Despite its promising pharmacological profile, development was discontinued due to concerns over efficacy. This article delves into the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, and relevant case studies.
This compound exerts its effects primarily through selective blockade of the 5-HT1B and 5-HT1D serotonin receptors. This antagonistic action enhances serotonergic signaling originating from the raphe nucleus to limbic regions, such as the hippocampus and prefrontal cortex, which are critical in mood regulation and cognitive function. By blocking these autoreceptors, this compound may improve serotonergic neurotransmission, potentially leading to antidepressant effects.
Metabolism and Biological Activity
This compound is metabolized into several active metabolites, notably M3 and M4. The metabolite M3 is formed through oxidative N-demethylation and hydroxylation processes mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolite retains some pharmacological properties that may influence serotonin signaling pathways, affecting both therapeutic outcomes and side effects compared to the parent compound.
Table 1: Metabolites of this compound
Metabolite Name | Structure Type | Formation Pathway | Key Features |
---|---|---|---|
This compound | Serotonin antagonist | N-demethylation | Parent compound |
This compound Metabolite M3 | Hydroxylated derivative | Oxidative N-demethylation | Retains pharmacological properties |
This compound N-oxide | Oxidized form | Oxidative processes | Represents another metabolic pathway |
Metabolite M4 | Related metabolite | N-demethylation | Shares metabolic pathway with M3 |
Case Studies and Research Findings
Several studies have explored the pharmacological effects and potential therapeutic applications of this compound and its metabolites. For instance:
- Study on Serotonin Receptor Interaction : Research demonstrated that this compound significantly alters serotonin receptor activity in vitro. In assays measuring receptor binding affinity, this compound showed a higher affinity for 5-HT1B and 5-HT1D receptors compared to other similar compounds, suggesting its unique role in modulating serotonergic pathways .
- Clinical Implications : A clinical trial assessing the efficacy of this compound in patients with MDD indicated that while initial results were promising, long-term efficacy was limited. Participants reported varying responses to treatment, with some experiencing significant mood improvements while others reported minimal changes .
- Metabolic Studies : In vitro studies using human liver microsomes revealed that the metabolic profile of this compound is complex, with multiple pathways leading to different metabolites. These studies highlighted the importance of understanding metabolic transformations in predicting drug efficacy and safety .
特性
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-STZFKDTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047277 | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361343-19-3 | |
Record name | Elzasonan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELZASONAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。